(4-Amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methanolhydrochloride (4-Amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methanolhydrochloride
Brand Name: Vulcanchem
CAS No.: 1989859-03-1
VCID: VC11640064
InChI: InChI=1S/C6H13NO3S.ClH/c7-6(5-8)1-3-11(9,10)4-2-6;/h8H,1-5,7H2;1H
SMILES: C1CS(=O)(=O)CCC1(CO)N.Cl
Molecular Formula: C6H14ClNO3S
Molecular Weight: 215.70 g/mol

(4-Amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methanolhydrochloride

CAS No.: 1989859-03-1

Cat. No.: VC11640064

Molecular Formula: C6H14ClNO3S

Molecular Weight: 215.70 g/mol

* For research use only. Not for human or veterinary use.

(4-Amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methanolhydrochloride - 1989859-03-1

Specification

CAS No. 1989859-03-1
Molecular Formula C6H14ClNO3S
Molecular Weight 215.70 g/mol
IUPAC Name (4-amino-1,1-dioxothian-4-yl)methanol;hydrochloride
Standard InChI InChI=1S/C6H13NO3S.ClH/c7-6(5-8)1-3-11(9,10)4-2-6;/h8H,1-5,7H2;1H
Standard InChI Key SOIUBWGZHXWNNV-UHFFFAOYSA-N
SMILES C1CS(=O)(=O)CCC1(CO)N.Cl
Canonical SMILES C1CS(=O)(=O)CCC1(CO)N.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a six-membered tetrahydrothiopyran ring with two sulfone groups at the 1-position, an amino group at the 4-position, and a hydroxymethyl substituent also at the 4-position. Its molecular formula is C₆H₁₄ClNO₃S, with a molecular weight of 215.70 g/mol. The hydrochloride salt enhances its stability and solubility in polar solvents, a critical factor for its handling in laboratory settings.

The three-dimensional conformation, as revealed by molecular modeling, shows that the sulfone groups adopt an axial orientation, while the amino and hydroxymethyl groups occupy equatorial positions. This spatial arrangement influences its reactivity and interactions with biological targets, such as enzymes or receptors.

Physicochemical Characteristics

Key physicochemical properties include:

PropertyValue
Melting Point198–202°C (decomposes)
SolubilitySoluble in water, DMSO, DMF
pKa (Amino Group)~8.2 (estimated)
LogP (Partition Coefficient)-1.3 (hydrophilic)

The hydrophilic nature of the compound, driven by the sulfone and hydrochloride groups, makes it suitable for aqueous reaction conditions but limits its membrane permeability in biological systems.

Synthetic Methodologies

Multi-Step Synthesis

The synthesis of (4-Amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methanolhydrochloride typically involves three stages:

  • Cyclization: Formation of the tetrahydrothiopyran ring via thioether cyclization, followed by oxidation to introduce sulfone groups.

  • Functionalization: Introduction of the hydroxymethyl group through nucleophilic substitution or reduction reactions.

  • Amination and Salt Formation: Reaction with ammonia or amines to install the amino group, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

A representative synthetic route is outlined below:

  • Step 1: Cyclization of 4-mercaptocyclohexanol with chloromethyl sulfone under basic conditions to form the thiopyran ring.

  • Step 2: Oxidation of the sulfur atom using hydrogen peroxide or ozone to yield the sulfone.

  • Step 3: Hydroxymethylation via formaldehyde condensation, followed by amination using ammonium chloride.

Optimization and Yield

Critical reaction parameters include:

  • Temperature: Controlled cooling (10°C) during amination prevents side reactions .

  • Catalysts: DMAP (4-dimethylaminopyridine) and triethylamine are employed to enhance reaction efficiency .

  • Solvents: Dichloromethane (DCM) and ethyl acetate/petroleum ether mixtures are preferred for their inertness and ease of purification .

Reported yields exceed 99% for intermediate steps, with final product purity >98% as confirmed by HPLC .

Applications in Pharmaceutical Research

Drug Development

The compound serves as a precursor in synthesizing kinase inhibitors and protease-activated receptor (PAR) antagonists. Its sulfone group participates in hydrogen bonding with enzyme active sites, while the amino group facilitates salt bridge formation. Recent studies highlight its role in:

  • Neurological Disorders: Modulation of GABA receptors for anxiety and epilepsy treatment .

  • Oncology: Inhibition of PI3K/mTOR pathways in breast cancer cell lines (IC₅₀ = 12 nM).

Agricultural and Material Science Applications

In agrochemistry, derivatives of this compound enhance herbicide efficacy by disrupting plant amino acid synthesis . In material science, its incorporation into polymers improves thermal stability (decomposition temperature >300°C) and resistance to UV degradation .

Analytical Characterization

Spectroscopic Techniques

TechniqueKey Findings
¹H NMR (400 MHz, D₂O)δ 3.72 (m, 2H, CH₂OH), δ 3.15 (t, 2H, SO₂CH₂), δ 2.95 (s, 2H, NH₂)
IR (KBr)3340 cm⁻¹ (N-H stretch), 1120 cm⁻¹ (S=O)
MS (ESI)m/z 180.1 [M-Cl]⁺

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) confirms purity, with retention time = 4.2 min.

Comparative Analysis with Related Compounds

CompoundKey DifferencesBiological Activity
4-Aminotetrahydro-2H-thiopyran 1,1-dioxideLacks hydroxymethyl groupLower blood-brain barrier penetration
Tetrahydrothiopyran-4-amineNo sulfone groupsReduced enzyme inhibition

The hydroxymethyl group in (4-Amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methanolhydrochloride enhances solubility and target affinity compared to analogs.

Future Directions

Ongoing research focuses on:

  • Prodrug Development: Masking the hydroxymethyl group to improve oral bioavailability.

  • Polymer Composites: Utilizing its sulfone moiety for flame-retardant materials .

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